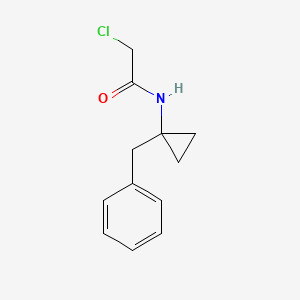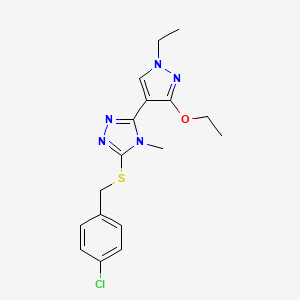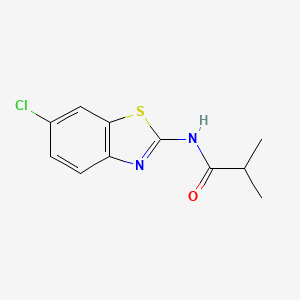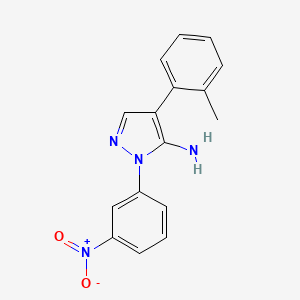
1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene is not directly discussed in the provided papers. However, we can infer some general characteristics from related compounds. Aryl bromides are a class of compounds that include a bromine atom attached to an aromatic ring, which can be further substituted with various groups, including alkyl chains or other functional groups. These compounds are often used as intermediates in organic synthesis, including the preparation of organometallic reagents and the construction of more complex molecules .
Synthesis Analysis
The synthesis of aryl bromides typically involves the substitution of hydrogen atoms on an aromatic ring with a bromine atom. This can be achieved through various methods, including halogenation reactions with bromine or brominating agents. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media . Similar synthetic strategies could potentially be applied to synthesize 1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene, with appropriate modifications to introduce the pentafluoropropoxy group.
Molecular Structure Analysis
The molecular structure of aryl bromides can be analyzed using various spectroscopic techniques, such as NMR, IR spectroscopy, and X-ray crystallography. For instance, the structure of 1-bromo-4-(3,7-dimethyloctyl)benzene was characterized using 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis, complemented by density functional theory (DFT) calculations . These techniques could be used to determine the molecular structure of 1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene, including its conformation and electronic properties.
Chemical Reactions Analysis
Aryl bromides are reactive intermediates that can undergo various chemical reactions, including coupling reactions to form carbon-carbon bonds. For example, the conversion of an aryl bromide to the corresponding aryllithium is reported, which can then be used in further synthetic transformations . The presence of a pentafluoropropoxy group in 1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene would likely influence its reactivity and the types of reactions it can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of aryl bromides depend on the nature of the substituents attached to the aromatic ring. For example, the presence of bulky alkyl chains can lead to the formation of rotational isomers and affect the melting and boiling points of the compound . The introduction of electron-withdrawing groups, such as the pentafluoropropoxy group, would affect the compound's polarity, acidity, and reactivity. The specific properties of 1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene would need to be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound is utilized in the synthesis of highly fluorinated monomers like 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene, used in the creation of soluble, hydrophobic polyethers with low dielectric properties and moderate thermal stability Fitch et al., 2003.
It's a precursor for organic synthesis, demonstrated in the generation of 1,2-dehydro-3-(trifluoromethoxy)benzene and 1,2-dehydro-4-(trifluoromethoxy)benzene. These compounds can undergo further reactions like [4+2] cycloaddition with furan or reduction to form naphthalenes Schlosser & Castagnetti, 2001.
It's used as a starting material for organometallic synthesis, displaying versatility in reactions via various intermediates Porwisiak & Schlosser, 1996.
Molecular Interaction and Self-Assembly
- Bromobenzene derivatives like 1-bromo-4-(hexadecyloxy)benzene and others show distinct self-assembly patterns, influenced by molecular structure and functional groups. The compounds exhibit interaction behaviors such as electrostatic attractions and van der Waals forces, relevant for understanding molecular arrangements in various contexts Li et al., 2012.
Fluorescence and Crystallography
1-Bromo-4-( 2,2-diphenylvinyl) benzene exhibits significant solid-state fluorescence intensity, indicating its potential use in applications requiring high fluorescence properties Zuo-qi, 2015.
The compound is involved in forming crystal structures with supramolecular features like non-classical hydrogen bonding and π–π interactions, showcasing its significance in crystallographic studies Stein et al., 2015.
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P261 (avoid breathing dust/fume/gas/mist/vapours/spray), and P271 (use only outdoors or in a well-ventilated area) .
Eigenschaften
IUPAC Name |
1-bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF5O/c10-6-1-3-7(4-2-6)16-9(14,15)5-8(11,12)13/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLELVSZPIOVAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(CC(F)(F)F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2506391.png)
![4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine](/img/structure/B2506392.png)







![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2506404.png)


![Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2506409.png)
![(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2506410.png)